molecular formula C26H28N4O4S B2920991 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260633-57-5

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2920991
CAS RN: 1260633-57-5
M. Wt: 492.59
InChI Key: ONRQOQDMHHXZOL-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

The synthesis of heterocyclic derivatives of guanidine highlights the structural complexity and potential chemical versatility of compounds like "2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide." These compounds, characterized by their unique heterocyclic structures, are crucial for developing new chemical entities with possible applications in drug discovery and material science (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

The exploration of new heterocycles incorporating the antipyrine moiety, like derivatives of the compound , has led to the synthesis of compounds with potential antimicrobial activity. These studies are foundational in identifying novel antibacterial and antifungal agents, addressing the ongoing challenge of antimicrobial resistance (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand Imaging

In the field of diagnostic imaging, derivatives of pyrrolo[1,5-a]pyrimidineacetamides, closely related to the target compound, have been developed as selective radioligands. These compounds are used in positron emission tomography (PET) to image the translocator protein (18 kDa), contributing to the advancement of neuroimaging techniques and the study of neuroinflammation (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Organic Synthesis and Drug Design

The synthesis and characterization of novel heterocyclic compounds having a sulfamido moiety, derived from structural analogs of "2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide," showcase the potential of these compounds in drug design and development. The evaluation of their antibacterial and antifungal activities further underscores their importance in medicinal chemistry (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-4-5-13-30-25(32)24-23(19(15-27-24)17-9-7-6-8-10-17)29-26(30)35-16-22(31)28-20-12-11-18(33-2)14-21(20)34-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQOQDMHHXZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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